1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

描述

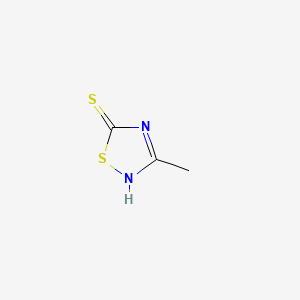

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate heating (50-80°C)

Solvent: Ethanol or water

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Thiols

Substitution Products: Alkylated or acylated derivatives

科学研究应用

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor in metalworking fluids.

作用机制

The mechanism of action of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

相似化合物的比较

Similar Compounds

1,2,3-Thiadiazole Derivatives: These compounds have similar structures but differ in the position of nitrogen atoms within the ring.

1,3,4-Thiadiazole Derivatives: These compounds have the nitrogen atoms at different positions, leading to variations in chemical reactivity and biological activity.

Uniqueness

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.

生物活性

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- is a member of the thiadiazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The following sections detail the synthesis methods, biological activities, and relevant case studies associated with this compound.

Synthesis Methods

The synthesis of 1,2,4-thiadiazole derivatives often involves cyclization reactions from thiosemicarbazides or other precursors. Common methods include:

- Cyclization of Thiosemicarbazides : Thiosemicarbazides react with various acyl chlorides to yield substituted thiadiazoles.

- Oxidative Cyclization : This involves the oxidative cyclization of thiosemicarbazones using ferric chloride.

- Rearrangement Reactions : Substituted thiadiazoles can undergo rearrangement to form more complex structures.

Antimicrobial Activity

1,2,4-thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains:

- Bacterial Activity : Compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimal activity noted against Gram-negative strains like Escherichia coli . For instance, a study reported that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32.6 μg/mL against Candida albicans, outperforming standard antifungal agents .

- Fungal Activity : The antifungal activity of these compounds has been linked to their structural features. For example, derivatives with specific substitutions at the thiadiazole ring showed enhanced activity against pathogenic fungi .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of 1,2,4-thiadiazole derivatives. A series of compounds were tested using maximal electroshock-induced seizure (MES) and pentylenetetrazole (PTZ) models in mice. Many derivatives exhibited protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .

Anti-inflammatory and Analgesic Effects

Several studies have indicated that 1,2,4-thiadiazole derivatives possess anti-inflammatory properties. These compounds can modulate nociceptive pathways and reduce pain responses in animal models . For instance, one derivative was shown to manipulate both central and peripheral nociceptive mechanisms effectively.

Case Studies

属性

IUPAC Name |

3-methyl-2H-1,2,4-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHZWABVAIGWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)SN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190481 | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36988-21-3 | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036988213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。